Methods of Application: The synthesis involves the reaction of the compound with [Pd(PhCN)2Cl2] to produce corresponding pyridine-hydrazone Schiff base coordination complexes. The process includes careful control of reaction conditions, such as temperature and stoichiometry, to ensure the formation of the desired complexes.
Results Summary: The resulting palladium complexes are characterized by elemental analysis, IR spectroscopy, and NMR. The complexes exhibit a five-membered metallacycle structure, confirmed by single-crystal X-ray analysis. They show superior cytotoxicity against the K562 human cancer cell line compared to cisplatin, indicating potential for medical applications .
Application Summary: The compound is used in cytotoxicity studies to evaluate the therapeutic potential of palladium complexes in cancer treatment. It serves as a ligand that enhances the activity of metal-based drugs .
Methods of Application: The compound is first synthesized and then complexed with palladium. The cytotoxicity is assessed using the MTT assay, which measures cell viability after treatment with the compound.
Results Summary: The palladium complexes containing the compound demonstrate significant cytotoxicity against cancer cells, with GI50 values indicating a 50% growth inhibition. These values are compared with those of cisplatin, showing that the complexes have a higher potential to inhibit cancer cell growth .
Application Summary: Pyrazole-based ligands, like the compound , are used in the design of optoelectronic devices due to their ability to form various solid-state architectures with desirable properties .
Methods of Application: The compound is incorporated into metal-organic frameworks (MOFs) that are used in the construction of optoelectronic devices. The synthesis of MOFs involves solvothermal reactions, where the compound acts as a linker between metal nodes.
Results Summary: The MOFs display properties such as luminescence and conductivity, which are essential for optoelectronic applications. The compound contributes to the stability and performance of these materials in device fabrication .
Application Summary: The compound’s derivatives are explored for their use in chemical sensing applications. Their ability to bind selectively to certain ions or molecules makes them suitable for detecting specific chemical species .
Methods of Application: Chemical sensors are fabricated using the compound as a recognition element. The sensors operate based on changes in electrical or optical properties upon binding to the target analyte.
Results Summary: Sensors containing the compound show high selectivity and sensitivity towards the target analytes. They are capable of detecting low concentrations, making them useful for environmental monitoring and diagnostic purposes .
Application Summary: The compound’s framework can be modified to create drug delivery systems that can encapsulate and release therapeutic agents in a controlled manner .
Methods of Application: Drug delivery systems are engineered by incorporating the compound into biocompatible polymers or MOFs. The release kinetics are studied under various physiological conditions to optimize the delivery of the drug.
Results Summary: The systems demonstrate the ability to carry and release drugs at targeted sites within the body, reducing side effects and improving the efficacy of the treatments .
Application Summary: The compound is used in the development of materials for gas storage, particularly for gases like hydrogen and carbon dioxide, which have implications in energy storage and carbon capture .
Methods of Application: The compound is incorporated into porous materials that can adsorb and store gases. The storage capacity is measured under different pressures and temperatures to evaluate the material’s performance.
Results Summary: Materials containing the compound exhibit high surface areas and pore volumes, leading to significant gas storage capacities. These materials are promising for practical applications in sustainable energy and environmental protection .
Application Summary: The compound is investigated for its potential as an antimicrobial agent. Its structural features may allow it to interact with bacterial cell walls or disrupt essential biological pathways .
Methods of Application: The antimicrobial activity is assessed using standard assays such as disk diffusion or broth dilution methods. The compound is tested against a variety of bacterial strains to determine its spectrum of activity.
Results Summary: Preliminary results suggest that the compound exhibits moderate to high activity against certain bacterial strains, indicating its potential for development into new antimicrobial drugs .
Application Summary: The compound’s derivatives are explored for use in agrochemicals, particularly as components of pesticides or herbicides .
Methods of Application: The efficacy of the compound as an agrochemical is tested in controlled field trials. It is applied in various formulations and concentrations to assess its impact on crop yield and pest control.
Results Summary: Trials show that the compound can effectively control specific pests and weeds, leading to improved crop health and productivity .
Application Summary: The compound is used in the development of OLEDs due to its electronic properties and ability to form complexes with metals that emit light when electrically stimulated .
Methods of Application: The compound is incorporated into the emissive layer of OLEDs. The performance of the OLEDs is evaluated based on their luminance, efficiency, and lifetime.
Results Summary: .
Application Summary: The compound is part of research into materials for solar energy conversion, particularly in the context of photovoltaic cells .
Methods of Application: The compound is used in the active layer of solar cells to improve light absorption and charge transport. Its performance is measured under simulated sunlight conditions.
Results Summary: Solar cells incorporating the compound demonstrate improved power conversion efficiency and stability, contributing to the advancement of solar technology .
Application Summary: The compound’s ability to form complexes with non-centrosymmetric structures makes it a candidate for nonlinear optical materials .
Methods of Application: The nonlinear optical properties are characterized using techniques like second harmonic generation (SHG) and third harmonic generation (THG).
Results Summary: Materials containing the compound exhibit significant nonlinear optical responses, which are essential for applications in optical switching and modulation .
Application Summary: The compound is used to synthesize materials with magnetic properties for use in data storage and spintronic devices .
Methods of Application: The magnetic properties of the materials are analyzed using methods such as SQUID magnetometry and ferromagnetic resonance (FMR).
Results Summary: The synthesized materials display desirable magnetic behaviors, such as high coercivity or low-temperature magnetic ordering, suitable for technological applications .
[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine is a chemical compound characterized by its unique structure, which includes a pyrazole moiety with a nitro group and an ethenyl side chain. The compound has the molecular formula C₉H₁₂N₄O₂ and is recognized for its potential applications in medicinal chemistry, particularly as a building block for synthesizing more complex organic molecules. The presence of the dimethylamino group enhances its reactivity and solubility in various organic solvents, making it a versatile intermediate in chemical synthesis .
These reactions are crucial for developing derivatives with enhanced biological activity or altered pharmacokinetic properties.
[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine exhibits promising biological activities, particularly in pharmacology. It has shown potential as an anti-inflammatory agent and may also possess antitumor properties. The nitro group is often associated with increased biological activity due to its ability to undergo reduction in biological systems, potentially leading to active metabolites that exert therapeutic effects . Further studies are needed to elucidate its mechanism of action and therapeutic efficacy.
Synthesis of [(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine can be achieved through several methods:
The primary applications of [(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine include:
Interaction studies involving [(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine focus on its binding affinity to various biological targets. Initial studies suggest that it may interact with specific enzymes or receptors involved in inflammatory pathways. Further research using techniques such as molecular docking and binding assays will provide insights into its pharmacodynamics and potential side effects .
Several compounds share structural similarities with [(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3,5-Dimethylpyrazole | C₇H₈N₂ | Lacks the nitro group; used in agricultural applications. |
| 4-Nitropyrazole | C₄H₄N₄O₂ | Simpler structure; known for its explosive properties. |
| 1-Methyl-3-nitropyrazole | C₅H₈N₄O₂ | Contains only one methyl group; studied for its reactivity in organic synthesis. |
The uniqueness of [(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine lies in its combination of an ethenyl linkage and a dimethylamino group attached to a nitro-substituted pyrazole, which enhances its potential applications in medicinal chemistry compared to simpler analogs .
The conformational landscape of [(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine has been extensively investigated using computational methods to understand the preferred molecular geometries and their relative stabilities [1] [2] [3]. Density functional theory calculations employing the B3LYP functional with various basis sets have revealed multiple stable conformers arising from rotational flexibility around key bonds [4] [5].
The conformational analysis has identified several distinct energy minima corresponding to different orientations of the ethenyl bridge and dimethylamine group relative to the pyrazole ring. The energy differences between conformers typically range from 0.0 to 10.5 kilojoules per mole, indicating moderate barriers to rotation that allow for conformational interconversion at ambient temperatures [2] [6]. The most stable conformer exhibits a planar arrangement of the pyrazole ring with the ethenyl linker, facilitating maximum conjugation between the aromatic system and the electron-donating dimethylamine group [3] [7].
Computational studies have demonstrated that the nitro group orientation significantly influences conformational preferences due to steric hindrance effects [8] [9]. The nitro substituent at the 4-position of the pyrazole ring can adopt different torsional angles, with values ranging from approximately -7.8° to 17.1° depending on the specific conformer [8]. These variations in nitro group orientation directly impact the electronic properties and molecular recognition capabilities of the compound.
The optimization of molecular geometries for [(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine has been accomplished using sophisticated energy minimization algorithms that ensure convergence to true energy minima [10] [11] [12]. The steepest descent method serves as the initial optimization approach, providing rapid convergence during the early stages of geometry refinement with typical convergence criteria of 1×10⁻⁴ Hartree per Bohr [11] [12].
Following initial optimization, conjugate gradient algorithms have been employed to achieve higher precision in geometry determination [13] [12]. These methods demonstrate quadratic convergence under ideal conditions and require convergence criteria of 1×10⁻⁶ Hartree per Bohr for accurate molecular structures [12]. The conjugate gradient approach has proven particularly effective for the complex electronic structure of nitro-substituted pyrazole derivatives.
For high-accuracy calculations, quasi-Newton methods utilizing the Broyden-Fletcher-Goldfarb-Shanno algorithm have been implemented [10] [12]. These algorithms achieve superlinear convergence rates while maintaining moderate memory requirements, making them suitable for detailed conformational studies of the target compound [12]. The optimization process typically involves systematic variation of torsional angles around the ethenyl bridge and dimethylamine substituent to identify all relevant conformational minima.
Steric hindrance effects in [(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine arise primarily from interactions between the nitro group and adjacent substituents on the pyrazole ring [8] [9] [14]. The 4-nitro substituent experiences significant steric repulsion with the methyl groups at positions 1 and 3, resulting in non-planar conformations where the nitro group is twisted out of the pyrazole plane [8] [9].
Quantitative analysis of steric interactions has been performed using van der Waals radii calculations and overlap integral analysis [15] [14]. The nitro group torsional angles range from -78.83° to 24.4° depending on the specific molecular environment and intermolecular interactions [8] [14]. These deviations from planarity significantly influence the electronic distribution and reactivity patterns of the molecule.
The ethenyl bridge connecting the pyrazole ring to the dimethylamine group also experiences steric constraints that affect the overall molecular conformation [9]. Computational analysis has revealed that the preferred (E)-configuration minimizes steric clashes while maintaining favorable electronic interactions between the aromatic system and the amino substituent . The dimethylamine group adopts orientations that maximize orbital overlap with the π-system while avoiding unfavorable steric contacts with the pyrazole substituents.
Quantum chemical investigations of [(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine have provided detailed insights into the electron density distribution throughout the molecular framework [17] [3] [18]. Density functional theory calculations using the B3LYP functional with extended basis sets have revealed significant charge delocalization between the pyrazole ring and the dimethylamine substituent through the ethenyl bridge [17] [18].
The electron density analysis demonstrates substantial accumulation of negative charge on the oxygen atoms of the nitro group, with calculated natural charges ranging from -0.42 to -0.38 electrons [17] [19]. This charge distribution is consistent with the electron-withdrawing nature of the nitro substituent and its influence on the overall electronic structure of the molecule [17] [18]. The pyrazole nitrogen atoms exhibit varying degrees of electron density depending on their position relative to the nitro group and other substituents.
Molecular electrostatic potential maps have been generated to visualize the three-dimensional distribution of electron density and identify regions of electrophilic and nucleophilic reactivity [5] [17] [18]. The calculations reveal that the most electronegative regions are localized around the nitro group oxygen atoms and the pyrazole nitrogen atoms, while the most electropositive areas are associated with the methyl hydrogen atoms and the ethenyl bridge [17] [18]. These findings provide crucial information for understanding intermolecular interactions and molecular recognition phenomena.
The application of frontier molecular orbital theory to [(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine has elucidated the electronic properties governing chemical reactivity and molecular interactions [5] [20] [21]. The highest occupied molecular orbital energies range from -6.52 to -7.25 electronvolts, depending on the specific substituent pattern and molecular conformation [5] [20].
The lowest unoccupied molecular orbital energies span from -0.85 to -2.15 electronvolts for various pyrazole derivatives, with nitro substitution generally lowering both highest occupied molecular orbital and lowest unoccupied molecular orbital energies due to the electron-withdrawing effects [5] [20]. The resulting highest occupied molecular orbital-lowest unoccupied molecular orbital energy gaps range from 4.28 to 5.77 electronvolts, indicating moderate chemical reactivity and potential applications in electronic devices [5] [20].
Frontier molecular orbital analysis has revealed that the highest occupied molecular orbital is primarily localized on the dimethylamine group and the ethenyl bridge, while the lowest unoccupied molecular orbital is predominantly centered on the pyrazole ring and nitro substituent [20] [21]. This orbital distribution facilitates intramolecular charge transfer processes and influences the photophysical properties of the compound [20] [22]. The frontier orbital coefficients provide quantitative measures of atomic contributions to chemical reactivity at specific molecular sites.
Natural bond orbital analysis of [(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine has provided comprehensive insights into the bonding patterns, charge distribution, and electronic delocalization within the molecular structure [23] [24] [25]. The analysis reveals significant hyperconjugative interactions between the lone pairs on the dimethylamine nitrogen and the π-system of the ethenyl bridge and pyrazole ring [23] [24].
The natural charges calculated for individual atoms demonstrate the polarized nature of the molecule, with the dimethylamine nitrogen carrying a partial negative charge of approximately -0.65 electrons, while the pyrazole carbon atoms exhibit varying degrees of positive charge depending on their proximity to electron-withdrawing groups [23] [25]. The nitro group nitrogen atom displays a substantial positive charge of +0.42 electrons, consistent with its role as an electron-withdrawing substituent [23].
Second-order perturbation theory analysis within the natural bond orbital framework has quantified the stabilization energies associated with various donor-acceptor interactions [23] [24] [26]. The strongest interactions involve electron donation from the dimethylamine lone pair to the π*-orbitals of the ethenyl bridge, with stabilization energies ranging from 15 to 25 kilocalories per mole [23] [24]. These interactions contribute significantly to the overall molecular stability and influence the conformational preferences of the compound.
Molecular dynamics simulations of [(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine in various solvent environments have been conducted to understand solvation effects and intermolecular interactions [27] [28] [29]. The simulations employed explicit solvent models including TIP3P water and organic solvents such as dimethyl sulfoxide and nitromethane to capture the full range of molecular interactions [28] [29].
The solvent interaction analysis reveals preferential solvation patterns around different molecular regions [28] [29]. Polar solvents such as water and dimethyl sulfoxide form strong hydrogen bonds with the nitro group oxygen atoms, with average intermolecular distances of 2.8 to 3.2 Angstroms [28] [29]. The dimethylamine group also participates in hydrogen bonding as both donor and acceptor, depending on the solvent environment and pH conditions [28].
Radial distribution functions calculated from molecular dynamics trajectories demonstrate distinct solvation shells around the polar functional groups [28] [29]. The first solvation shell around the nitro group typically contains 4-6 solvent molecules, while the dimethylamine nitrogen coordinates with 2-3 molecules in its primary solvation sphere [28]. These solvation patterns significantly influence the conformational dynamics and chemical reactivity of the compound in solution.
Temperature-dependent molecular dynamics simulations spanning the range of 298 to 500 Kelvin have revealed the thermal stability and conformational flexibility of [(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine [30] [31] [32]. At ambient temperatures, the molecule maintains its preferred conformational state with occasional transitions between low-energy conformers [30] [32].
Elevated temperature simulations demonstrate increased conformational sampling and more frequent transitions between different rotational states around the ethenyl bridge [31] [32]. The activation barriers for conformational interconversion range from 8 to 15 kilocalories per mole, allowing for dynamic equilibrium between multiple conformational states at physiological temperatures [31] [32]. These findings are consistent with experimental observations of conformational flexibility in similar pyrazole derivatives.
The temperature dependence of hydrogen bonding patterns shows significant changes above 350 Kelvin, where intramolecular hydrogen bonds begin to break and reform more frequently [31]. The nitro group orientation becomes increasingly dynamic at higher temperatures, with standard deviations in torsional angles increasing from ±5° at 298 K to ±15° at 450 K [31]. These thermal effects have important implications for the compound's behavior in high-temperature applications or biological systems.
Molecular dynamics simulations have been employed to investigate the recognition properties of [(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine toward various molecular targets including nucleotides, amino acids, and synthetic receptors [27] [33] [34]. The simulations reveal specific binding modes characterized by complementary electrostatic interactions and hydrogen bonding networks [33] [34].
The compound demonstrates preferential recognition of aromatic systems through π-π stacking interactions involving the pyrazole ring [33] [34] [35]. Binding affinities calculated from umbrella sampling simulations range from -5.2 to -8.7 kilocalories per mole for various aromatic targets, with the strongest interactions observed for electron-deficient aromatic systems [33] [35]. The ethenyl bridge provides additional conformational flexibility that enhances molecular recognition through induced-fit mechanisms.